molecular formula C21H26N4O2 B7141314 N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrrolidin-1-ylpyridine-3-carboxamide

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrrolidin-1-ylpyridine-3-carboxamide

Cat. No.: B7141314
M. Wt: 366.5 g/mol
InChI Key: CWZZMLVVUOUTLZ-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrrolidin-1-ylpyridine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, a methoxyphenyl group, and a pyridine carboxamide moiety

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrrolidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-27-19-9-3-2-8-18(19)25-14-10-16(15-25)23-21(26)17-7-6-11-22-20(17)24-12-4-5-13-24/h2-3,6-9,11,16H,4-5,10,12-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZZMLVVUOUTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2)NC(=O)C3=C(N=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrrolidin-1-ylpyridine-3-carboxamide typically involves multi-step organic reactions

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Methoxyphenyl Group Introduction: The methoxyphenyl group is often introduced through electrophilic aromatic substitution reactions, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.

    Pyridine Carboxamide Formation: The final step involves coupling the pyrrolidine derivative with a pyridine carboxylic acid or its derivative, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the carboxamide group, potentially converting them into more reduced forms such as amines or alcohols.

    Substitution: The methoxyphenyl group can participate in nucleophilic aromatic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications include acting as a ligand for specific receptors or enzymes, possibly leading to the development of new drugs.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrrolidin-1-ylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrrolidin-1-ylpyridine-3-carboxamide: shares structural similarities with other pyrrolidine and pyridine derivatives.

    Pyrrolidine-based Compounds: These include various pharmaceuticals and bioactive molecules that feature the pyrrolidine ring.

    Pyridine Carboxamides: Compounds like nicotinamide and its derivatives, which are known for their biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological properties and potential therapeutic applications not seen in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

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